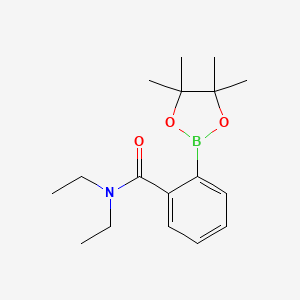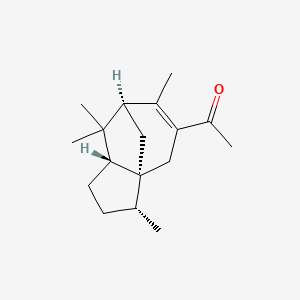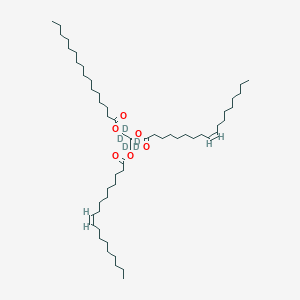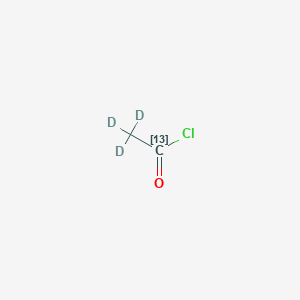![molecular formula C19H19N7O6 B12056928 2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl](15N)amino](1,2,3,4,5-13C5)pentanedioic acid](/img/structure/B12056928.png)
2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl](15N)amino](1,2,3,4,5-13C5)pentanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoylamino](1,2,3,4,5-13C5)pentanedioic acid is a complex organic compound known for its significant role in biochemical and pharmaceutical research This compound is characterized by its intricate structure, which includes a pteridine ring system, an amino group, and a pentanedioic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoylamino](1,2,3,4,5-13C5)pentanedioic acid typically involves multiple steps, starting from commercially available precursors. The process generally includes:
Formation of the Pteridine Ring: This step involves the cyclization of appropriate precursors to form the pteridine ring system. Common reagents include formamidine acetate and diaminopyrimidine derivatives under acidic conditions.
Introduction of the Amino Group: The amino group is introduced through nucleophilic substitution reactions, often using ammonia or amine derivatives.
Attachment of the Benzoyl Group: This step involves the coupling of the pteridine derivative with a benzoyl chloride or benzoyl anhydride in the presence of a base such as triethylamine.
Formation of the Pentanedioic Acid Moiety: The final step includes the coupling of the benzoyl derivative with a pentanedioic acid derivative, typically using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoylamino](1,2,3,4,5-13C5)pentanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Ammonia, amines, alkyl halides, often in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Applications De Recherche Scientifique
2-[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoylamino](1,2,3,4,5-13C5)pentanedioic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its interactions with enzymes and proteins, particularly those involved in metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of pharmaceuticals and as a standard in analytical chemistry.
Mécanisme D'action
The mechanism of action of 2-[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoylamino](1,2,3,4,5-13C5)pentanedioic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anti-cancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methotrexate: A well-known anti-cancer drug with a similar pteridine structure.
Folic Acid: A vitamin that shares structural similarities and is involved in similar metabolic pathways.
Leucovorin: A compound used to reduce the toxic effects of methotrexate.
Uniqueness
2-[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoylamino](1,2,3,4,5-13C5)pentanedioic acid is unique due to its specific structural modifications, such as the incorporation of isotopically labeled carbon and nitrogen atoms. These modifications can enhance its stability, bioavailability, and specificity in targeting certain biological pathways.
4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoylamino](1,2,3,4,5-13C5)pentanedioic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C19H19N7O6 |
|---|---|
Poids moléculaire |
447.35 g/mol |
Nom IUPAC |
2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl](15N)amino](1,2,3,4,5-13C5)pentanedioic acid |
InChI |
InChI=1S/C19H19N7O6/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28/h1-4,8,12,21H,5-7H2,(H,24,29)(H,27,28)(H,31,32)(H3,20,22,25,26,30)/i5+1,6+1,12+1,13+1,18+1,24+1 |
Clé InChI |
OVBPIULPVIDEAO-FGJUTHSMSA-N |
SMILES isomérique |
C1=CC(=CC=C1C(=O)[15NH][13CH]([13CH2][13CH2][13C](=O)O)[13C](=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N |
SMILES canonique |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E)-1-(2,4-dinitrophenyl)-2-[2-methyl-5-(propan-2-ylidene)cyclopentylidene]hydrazine](/img/structure/B12056845.png)

![3-[(tert-Butyldimethylsilyloxy)methyl]aziridine-2-carboxaldehyde dimer](/img/structure/B12056873.png)
![2-[4-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]phenoxy]acetic acid](/img/structure/B12056878.png)

![N,N-dicyclohexyl-1-[(2R,4R)-2-hydroxy-7,7-dimethyl-1-bicyclo[2.2.1]heptanyl]methanesulfonamide](/img/structure/B12056897.png)

![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]acetohydrazide](/img/structure/B12056910.png)
![5-Acetamido-3,5-dideoxynon-2-ulopyranonosyl-(2->3)hexopyranosyl-(1->3)-[6-deoxyhexopyranosyl-(1->4)]-2-acetamido-2-deoxyhexose](/img/structure/B12056912.png)
![N-[(E)-(5-bromo-2-prop-2-enoxyphenyl)methylideneamino]cyclohexanecarboxamide](/img/structure/B12056921.png)




